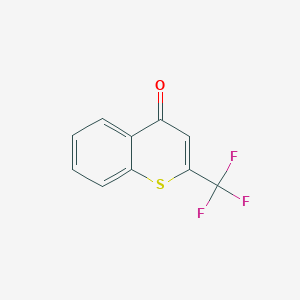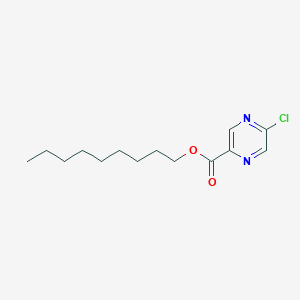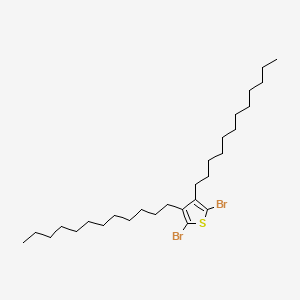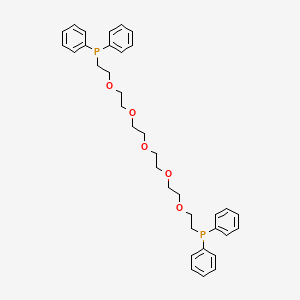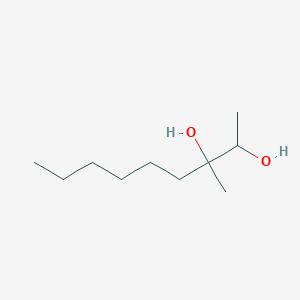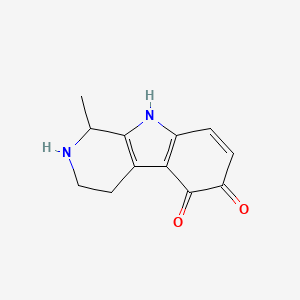
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione is a complex organic compound belonging to the beta-carboline family Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural sources
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core. Subsequent steps involve methylation and oxidation to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the nitrogen or carbon atoms using halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated or C-substituted derivatives.
Applications De Recherche Scientifique
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione can be compared with other beta-carbolines, such as:
Tetrahydroharman: Known for its hypotensive effects and presence in natural sources like Peganum harmala.
Tryptoline: A natural derivative with various pharmacological properties.
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Another beta-carboline with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
137743-78-3 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5,6-dione |
InChI |
InChI=1S/C12H12N2O2/c1-6-11-7(4-5-13-6)10-8(14-11)2-3-9(15)12(10)16/h2-3,6,13-14H,4-5H2,1H3 |
Clé InChI |
QLAJIPPQYOXQCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CCN1)C3=C(N2)C=CC(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



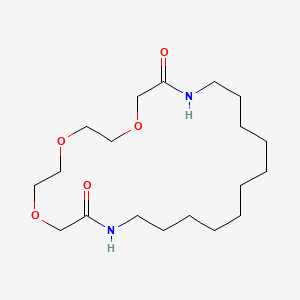
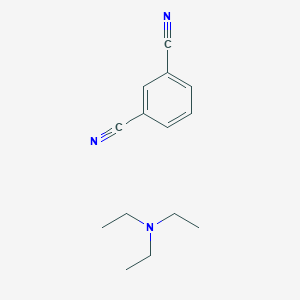
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
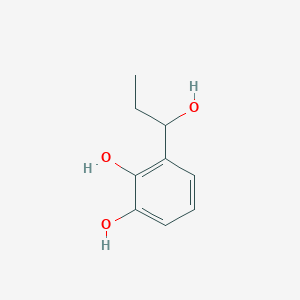
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
